

4-(3-Fluorophenoxy)piperidine hydrochloride

CAS number 3202-36-6

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(3-Fluorophenoxy)piperidine hydrochloride

Cat. No.: B1389153

[Get Quote](#)

An In-Depth Technical Guide to **4-(3-Fluorophenoxy)piperidine hydrochloride** (CAS: 3202-36-6)

Executive Summary

4-(3-Fluorophenoxy)piperidine hydrochloride is a versatile heterocyclic compound that has garnered significant attention within the scientific community. Its unique molecular architecture, featuring a piperidine core linked to a fluorinated phenoxy group, makes it a pivotal building block in medicinal chemistry and drug discovery.^{[1][2][3]} This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, offering in-depth insights into its physicochemical properties, synthesis, applications, and handling protocols. The strategic incorporation of a fluorine atom enhances lipophilicity, a key attribute for developing agents that target the central nervous system (CNS).^{[1][3]} Consequently, this compound is a crucial intermediate in the synthesis of various neuropharmacological agents, including selective serotonin reuptake inhibitors (SSRIs), and serves as a valuable tool for investigating neurotransmitter systems.^[1]

Core Compound Characteristics

4-(3-Fluorophenoxy)piperidine hydrochloride is a white solid organic compound valued for its stability and utility in complex molecular synthesis.^{[1][3]} The structure consists of a central piperidine ring, a common scaffold in many approved pharmaceuticals, which is ether-linked at the 4-position to a 3-fluorophenyl group.^[4] This combination of a flexible saturated heterocycle

and a metabolically robust, lipophilic aromatic moiety underpins its utility in modern drug design.

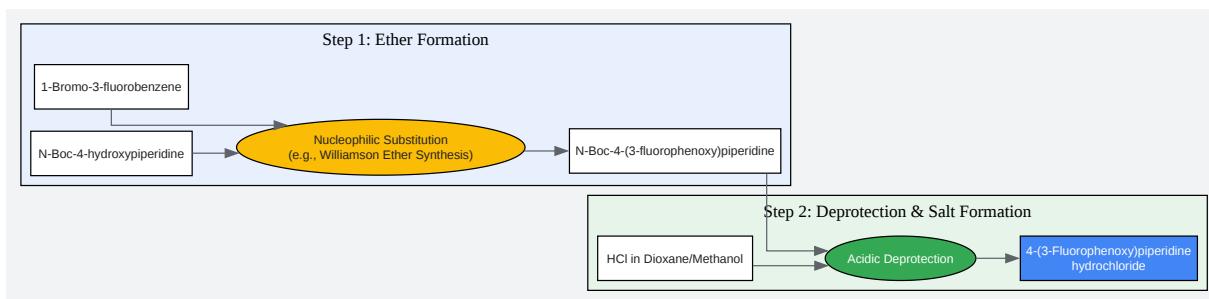
Physicochemical and Structural Data

A summary of the key identifying and physical properties of **4-(3-Fluorophenoxy)piperidine hydrochloride** is provided below.

Property	Value	Source(s)
CAS Number	3202-36-6	[1] [3]
Molecular Formula	C ₁₁ H ₁₄ FNO·HCl	[1]
Molecular Weight	231.69 g/mol (or 231.7)	[1] [2]
Appearance	White solid	[1]
Purity	≥ 95% (HPLC)	[1] [3]
PubChem ID	45074923	[1] [3]
MDL Number	MFCD08445760	[1] [2]
InChI Key	WRTHTGNXSSACJM-UHFFFAOYSA-N	[2]
SMILES	Cl.Fc1cccc(OC2CCNCC2)c1	[2]

Chemical Structure

The molecular structure features a piperidine ring connected via an ether linkage to a fluorinated benzene ring. The hydrochloride salt form enhances its stability and solubility in aqueous media for experimental use.


*Chemical structure of **4-(3-Fluorophenoxy)piperidine hydrochloride**.*

Synthesis and Reaction Chemistry

While specific, proprietary synthesis routes are proprietary, the construction of **4-(3-Fluorophenoxy)piperidine hydrochloride** generally relies on established organic chemistry

principles. A plausible synthetic pathway involves a nucleophilic substitution reaction, such as a Williamson ether synthesis or a Buchwald-Hartwig amination, followed by salt formation.

A common approach involves the reaction of a protected 4-hydroxypiperidine with 1-bromo-3-fluorobenzene or a similar halogenated precursor. The protecting group (e.g., Boc) is subsequently removed under acidic conditions, which also facilitates the formation of the hydrochloride salt.

[Click to download full resolution via product page](#)

Plausible synthetic workflow for the target compound.

Key Applications in Scientific Research

The compound's structure makes it a valuable asset across several domains of chemical and pharmaceutical research.

- **Pharmaceutical Development:** It is a key intermediate in synthesizing pharmaceuticals, especially those targeting neurological disorders. Its structure allows for modifications that can enhance drug efficacy and specificity.^{[1][5]}
- **Neuroscience Research:** Researchers utilize this compound in studies of neurotransmitter systems to gain insights into brain function.^{[1][6]} It has been instrumental in the development

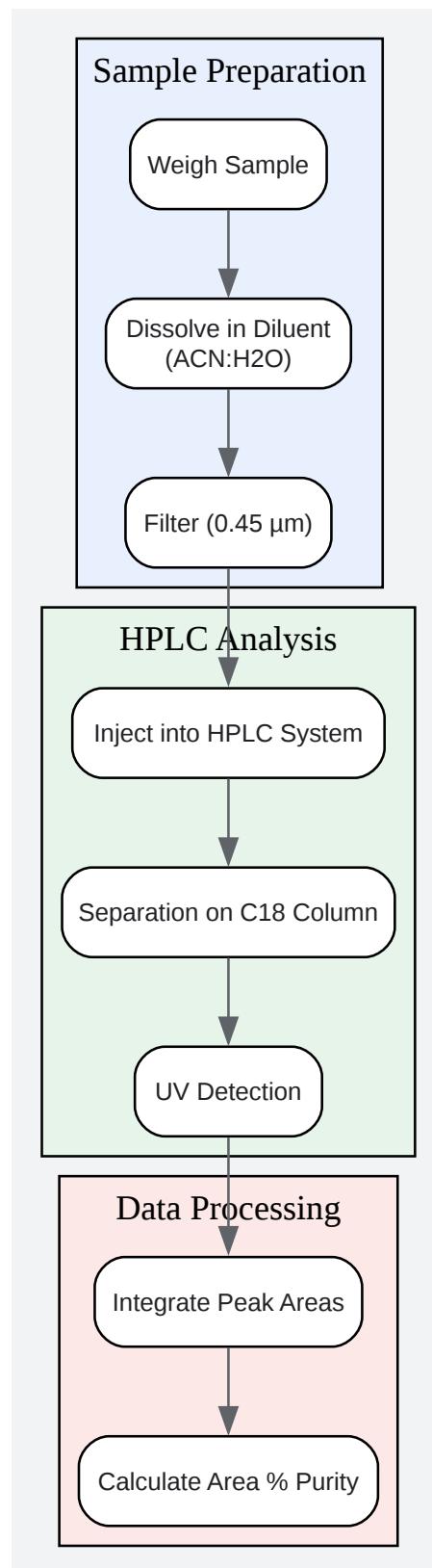
of selective serotonin reuptake inhibitors (SSRIs) and other neuropharmacological agents.[\[1\]](#)
[\[3\]](#) The piperidine scaffold is a well-established pharmacophore in agents targeting CNS receptors like dopamine and histamine receptors.[\[7\]](#)[\[8\]](#)

- Drug Discovery & Chemical Biology: The unique fluorophenoxy group enhances lipophilicity, making it an attractive starting point for drugs aimed at CNS disorders.[\[1\]](#)[\[3\]](#) It serves as a tool to probe cellular mechanisms and explore new drug candidates, particularly selective receptor modulators.[\[1\]](#)[\[3\]](#)
- Analytical Chemistry: In quality control settings, it is used as a reference standard for the detection and quantification of related substances in pharmaceutical manufacturing.[\[1\]](#)[\[3\]](#)

Experimental Protocols

Quality Control via High-Performance Liquid Chromatography (HPLC)

To ensure the purity (typically $\geq 95\%$) of **4-(3-Fluorophenoxy)piperidine hydrochloride** for experimental use, a standard reversed-phase HPLC method is employed.[\[1\]](#)[\[3\]](#) This protocol provides a general framework for analysis.


Objective: To determine the purity of a sample by separating the main compound from potential impurities.

Methodology:

- Standard and Sample Preparation:
 - Prepare a stock solution of the reference standard at approximately 1 mg/mL in a suitable diluent (e.g., 50:50 acetonitrile:water).
 - Accurately weigh and dissolve the sample to be tested in the same diluent to achieve a similar concentration.
 - Filter both solutions through a 0.45 μm syringe filter before injection.
- HPLC System and Conditions:

- Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile). A common starting point is a 68:32 ratio of acetonitrile to aqueous buffer.[9]
- Flow Rate: 1.0 mL/min.[9]
- Column Temperature: 30°C.[9]
- Detection: UV detector set to an appropriate wavelength (e.g., 254 nm or 220 nm).
- Injection Volume: 10-20 µL.

- Data Analysis:
 - Run the standard to determine the retention time of the main peak.
 - Inject the sample and record the chromatogram.
 - Calculate the purity by dividing the area of the main peak by the total area of all peaks, expressed as a percentage (Area % method).

[Click to download full resolution via product page](#)

Workflow for HPLC purity analysis.

Safe Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety.

Storage:

- Store in a tightly sealed container.[[10](#)]
- Keep in a cool, dry, and well-ventilated place.[[10](#)]
- Recommended storage temperature is between 0-8°C.[[1](#)][[3](#)][[6](#)]

Handling:

- Use in a well-ventilated area or under a chemical fume hood.[[10](#)][[11](#)]
- Avoid breathing dust.[[10](#)][[11](#)]
- Avoid contact with skin, eyes, and clothing.[[10](#)][[11](#)]
- Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[[10](#)][[11](#)]
- Do not eat, drink, or smoke when using this product.[[11](#)]
- Wash hands thoroughly after handling.[[11](#)]

Safety and Toxicology Profile

Based on available Safety Data Sheets (SDS), **4-(3-Fluorophenoxy)piperidine hydrochloride** is classified with several hazards that require careful management.

Hazard Class	GHS Code	Description	Source(s)
Acute Toxicity, Oral	H302	Harmful if swallowed	[11] [12]
Skin Irritation	H315	Causes skin irritation	[11] [12]
Eye Irritation	H319	Causes serious eye irritation	[11] [12]
STOT, Single Exposure	H335	May cause respiratory irritation	[11] [12]

First Aid Measures:

- Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[\[11\]](#)
- Skin Contact: Flush skin with running water and soap if available. Seek medical attention if irritation occurs.[\[11\]](#)
- Inhalation: Remove the person from the contaminated area to fresh air.[\[11\]](#)
- Ingestion: Immediately give a glass of water. Do not induce vomiting. Contact a Poisons Information Centre or a doctor.[\[11\]](#)

Spill Management:

- Clean up spills immediately using dry procedures to avoid generating dust.[\[11\]](#)
- Wear full protective clothing, including a dust respirator.[\[11\]](#)
- Sweep or vacuum the material into a labeled container for disposal.[\[11\]](#)
- Wash the spill area thoroughly with water.[\[11\]](#)

Conclusion

4-(3-Fluorophenoxy)piperidine hydrochloride (CAS: 3202-36-6) stands out as a strategically important chemical intermediate. Its value is rooted in the combination of the versatile

piperidine scaffold and the modulating effects of the 3-fluorophenoxy moiety, which together provide favorable properties for CNS-targeted drug discovery.[\[1\]](#)[\[3\]](#) For research and development professionals, a thorough understanding of its properties, applications, and safe handling is essential for leveraging its full potential in creating novel therapeutic agents and advancing our understanding of complex biological systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. chemimpex.com [chemimpex.com]
- 2. 4-(3-Fluorophenoxy)piperidine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. thieme-connect.de [thieme-connect.de]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxyethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. 4-(3-Fluorophenyl)piperidine hydrochloride | C11H15ClFN | CID 44828657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [4-(3-Fluorophenoxy)piperidine hydrochloride CAS number 3202-36-6]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1389153#4-3-fluorophenoxy-piperidine-hydrochloride-cas-number-3202-36-6>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com